N'-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide
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Overview
Description
N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and properties It features a tert-butyl group attached to a cyclohexylidene ring, which is further connected to a hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylcyclohexylidene)hydroxylamine
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide stands out due to its unique combination of a tert-butyl group, cyclohexylidene ring, and hydroxybenzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
303086-15-9 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-4-hydroxybenzamide |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)13-6-8-14(9-7-13)18-19-16(21)12-4-10-15(20)11-5-12/h4-5,10-11,13,20H,6-9H2,1-3H3,(H,19,21) |
InChI Key |
ILLGLQWARUTSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1 |
Origin of Product |
United States |
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